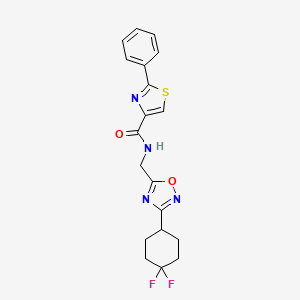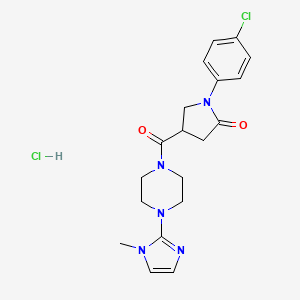
1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C19H23Cl2N5O2 and its molecular weight is 424.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
Research on closely related compounds demonstrates intricate molecular interactions with biological receptors. For instance, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into its conformational dynamics and binding interaction with the CB1 cannabinoid receptor. Conformational analysis and comparative molecular field analysis (CoMFA) reveal the steric and electrostatic determinants critical for receptor binding and activity, suggesting a complex interplay between molecular conformation and receptor interaction that could be relevant for the research compound (Shim et al., 2002).
Potential Therapeutic Applications
Another study focuses on the discovery of a clinical candidate, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, highlighting its potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase-1. This compound demonstrates significant aqueous solubility and oral absorption, showcasing the therapeutic potential of structurally complex compounds in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial and Antioxidant Activities
Further exploration into novel pyridine and fused pyridine derivatives has identified compounds with promising antimicrobial and antioxidant activities. The study illustrates the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating their moderate to good binding energies towards GlcN-6-P synthase, a target protein, along with observed antimicrobial and antioxidant properties (Flefel et al., 2018).
Novel Metal-Based Chemotherapy
The exploration of metal-based complexes for chemotherapy against tropical diseases introduces an innovative approach to drug development. Compounds synthesized in this research, including those with imidazole derivatives, showcase a potential path towards developing metal-based chemotherapeutic agents, reflecting the diverse applicability of structurally complex molecules in medical research (Navarro et al., 2000).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2.ClH/c1-22-7-6-21-19(22)24-10-8-23(9-11-24)18(27)14-12-17(26)25(13-14)16-4-2-15(20)3-5-16;/h2-7,14H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVGEAYHPBQUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
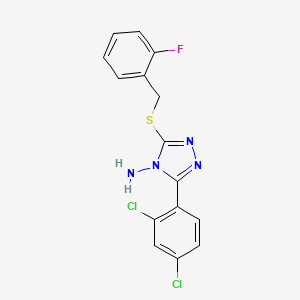
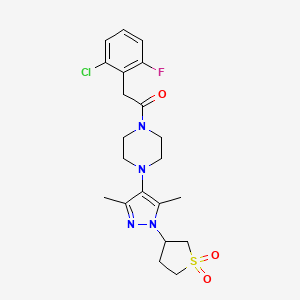
![5-(3,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2701871.png)
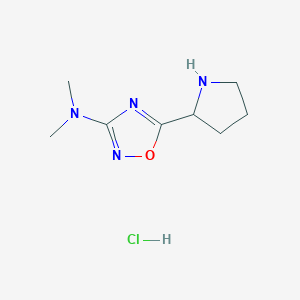
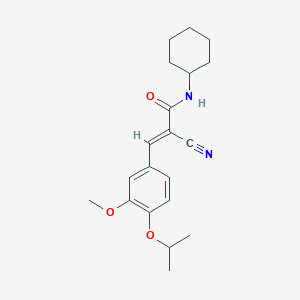
![4-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2701875.png)
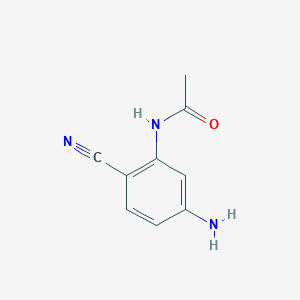
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
![benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2701881.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2701882.png)
![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2701888.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)
